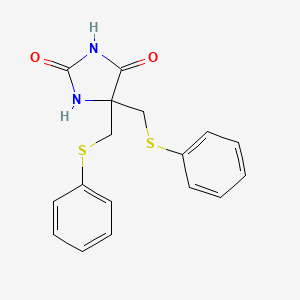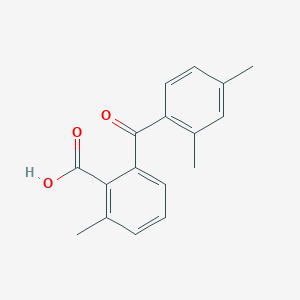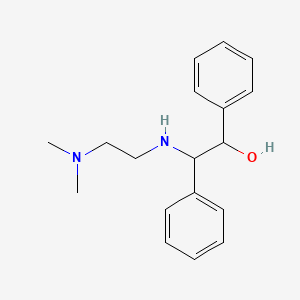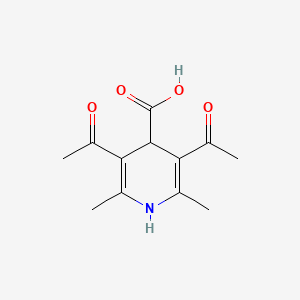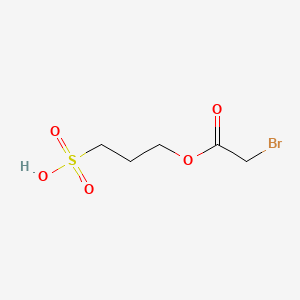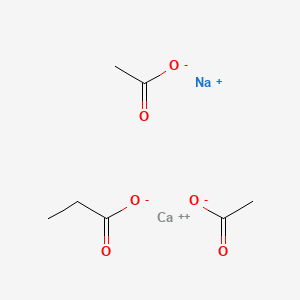
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione is a complex organic compound that features a unique structure combining an indazole ring and a piperidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Attachment of the Piperidinedione Moiety: The piperidinedione moiety can be introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with a suitable piperidinedione precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione: shares similarities with other indazole derivatives and piperidinedione compounds.
Indazole Derivatives: Compounds with similar indazole structures, such as 1H-indazole-3-carboxylic acid.
Piperidinedione Compounds: Compounds with similar piperidinedione structures, such as 2,6-dioxopiperidine.
Uniqueness
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity not seen in simpler compounds.
Properties
| 28487-84-5 | |
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H19N3O2/c1-8-2-3-11-10(4-8)12(17-16-11)5-9-6-13(18)15-14(19)7-9/h8-9H,2-7H2,1H3,(H,16,17)(H,15,18,19) |
InChI Key |
GVSBETTZOOUJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)CC3CC(=O)NC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






